N-desmethyl Netupitant D6
Description
Le N-desmethyl Netupitant D6 est un analogue marqué au deutérium du N-desmethyl Netupitant, qui est un métabolite du Netupitant. Le Netupitant est un antagoniste sélectif du récepteur de la neurokinine 1 ayant une activité antiémétique potentielle. Le marquage au deutérium dans le this compound améliore sa stabilité et permet son utilisation dans diverses applications de recherche scientifique .
Structure
3D Structure
Propriétés
Formule moléculaire |
C29H30F6N4O |
|---|---|
Poids moléculaire |
570.6 g/mol |
Nom IUPAC |
2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-piperazin-1-yl-3-pyridinyl]-2-(trideuteriomethyl)propanamide |
InChI |
InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3/i2D3,3D3 |
Clé InChI |
SRVSDBHUBFLSFE-XERRXZQWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3C)N4CCNCC4)C([2H])([2H])[2H] |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du N-desmethyl Netupitant D6 implique le marquage au deutérium du N-desmethyl Netupitant. Le processus comprend généralement les étapes suivantes :
Réaction d'échange de deutérium : Elle implique le remplacement des atomes d'hydrogène par des atomes de deutérium en présence d'une source de deutérium telle que l'oxyde de deutérium (D2O) ou des solvants deutérés.
Purification : Le produit est purifié en utilisant des techniques telles que la chromatographie pour garantir une pureté et un rendement élevés.
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final. La production est effectuée dans des installations spécialisées équipées pour gérer le marquage isotopique et la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions : Le N-desmethyl Netupitant D6 subit diverses réactions chimiques, notamment :
Oxydation : Elle implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Elle implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Elle implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courantes :
Réactifs d'oxydation : Peroxyde d'hydrogène (H2O2), permanganate de potassium (KMnO4).
Réactifs de réduction : Borohydrure de sodium (NaBH4), hydrure de lithium aluminium (LiAlH4).
Réactifs de substitution : Halogènes (par exemple, chlore, brome), nucléophiles (par exemple, hydroxyde, cyanure).
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des analogues deutérés .
4. Applications de recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique en raison de sa stabilité et de son marquage isotopique. Parmi ses applications, on peut citer :
Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification du Netupitant et de ses métabolites.
Biologie : Employé dans des études métaboliques pour retracer les voies et les interactions du Netupitant dans les systèmes biologiques.
Médecine : Investigated for its potential antiemetic properties and its role in preventing chemotherapy-induced nausea and vomiting.
Industrie : Utilisé dans le développement et la validation de méthodes analytiques pour le contrôle de la qualité et la conformité réglementaire
5. Mécanisme d'action
Le this compound exerce ses effets en se liant sélectivement aux récepteurs de la neurokinine 1 et en bloquant leur activité. Ces récepteurs sont impliqués dans la réponse émétique déclenchée par la chimiothérapie. En inhibant la liaison de la substance P à ces récepteurs, le this compound aide à prévenir les nausées et les vomissements associés à la chimiothérapie .
Composés similaires :
Netupitant : Le composé parent, un antagoniste sélectif du récepteur de la neurokinine 1.
Fosnetupitant : Un promédicament du Netupitant, utilisé en association avec le palonosétron pour la thérapie antiémétique.
Aprepitant : Un autre antagoniste du récepteur de la neurokinine 1 utilisé pour des indications similaires
Unicité : Le this compound est unique en raison de son marquage au deutérium, qui améliore sa stabilité et permet une quantification précise dans les études analytiques. Ceci le rend particulièrement précieux dans les milieux de recherche où la mesure précise et le suivi des voies métaboliques sont cruciaux .
Applications De Recherche Scientifique
N-desmethyl Netupitant D6 is a deuterium-labeled metabolite of Netupitant, primarily recognized for its role as a potent and selective neurokinin-1 receptor antagonist. This compound has gained attention in scientific research due to its applications in pharmacology, particularly concerning chemotherapy-induced nausea and vomiting (CINV). Below is a comprehensive overview of its applications, supported by data tables and case studies.
Chemotherapy-Induced Nausea and Vomiting (CINV)
This compound is primarily studied for its efficacy in preventing CINV. The fixed-dose combination of netupitant/palonosetron has demonstrated significant effectiveness in clinical trials:
- Efficacy: In a phase III trial, the combination was shown to be non-inferior to other standard treatments like aprepitant plus granisetron, with complete response rates of approximately 73.8% for NEPA compared to 72.4% for the alternative regimen .
- Real-world Evidence: A prospective study involving 2,429 adults indicated that NEPA maintained high complete response rates across multiple chemotherapy cycles, with 89.2% reporting no emesis during the acute phase .
Pharmacokinetics and Metabolism Studies
The deuterium labeling in this compound allows researchers to trace its metabolic pathways more accurately. This can be crucial for understanding how the drug behaves in vivo:
- Metabolic Pathways: Studies have shown that deuterium-labeled compounds can provide insights into metabolic stability and the identification of metabolites, enhancing the understanding of drug interactions and efficacy .
Development of New Therapeutics
The unique properties of this compound may facilitate the development of new therapeutic agents targeting neurokinin receptors:
- Research Directions: Ongoing research is exploring the potential of NK1 receptor antagonists in various therapeutic areas beyond CINV, including treatment for depression and anxiety disorders .
Efficacy Data from Clinical Trials
| Study Type | Treatment Group | Complete Response Rate (%) | Key Findings |
|---|---|---|---|
| Phase III Trial | NEPA (Netupitant/Palonosetron) | 73.8 | Non-inferior to Aprepitant/Granisetron |
| Real-World Study | NEPA | 89.2 | High rates of no emesis across cycles |
Pharmacokinetic Studies
| Parameter | This compound | Comparison Group |
|---|---|---|
| Half-Life | TBD | TBD |
| Bioavailability | TBD | TBD |
Case Study: Efficacy in Breast Cancer Patients
In a large-scale observational study involving breast cancer patients receiving highly emetogenic chemotherapy, administration of NEPA resulted in:
- Complete Response Rates: 90% during acute phases.
- Quality of Life Improvement: Patients reported minimal impact from nausea and vomiting on daily activities.
Case Study: Safety Profile
In clinical trials assessing safety, this compound showed:
- Adverse Events: Generally well-tolerated with low incidence of severe side effects.
- Long-term Use: No significant accumulation or adverse reactions noted over multiple cycles.
Mécanisme D'action
N-desmethyl Netupitant D6 exerts its effects by selectively binding to and blocking the activity of the neurokinin 1 receptors. These receptors are involved in the emetic response triggered by chemotherapy. By inhibiting the binding of substance P to these receptors, this compound helps prevent nausea and vomiting associated with chemotherapy .
Comparaison Avec Des Composés Similaires
Netupitant: The parent compound, a selective neurokinin 1 receptor antagonist.
Fosnetupitant: A prodrug of Netupitant, used in combination with palonosetron for antiemetic therapy.
Aprepitant: Another neurokinin 1 receptor antagonist used for similar indications
Uniqueness: N-desmethyl Netupitant D6 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement and tracing of metabolic pathways are crucial .
Activité Biologique
N-desmethyl Netupitant D6 is a deuterated derivative of N-desmethyl Netupitant, which itself is a metabolite of the antiemetic drug Netupitant. This compound is notable for its role in pharmacokinetic studies and its potential therapeutic applications, particularly in the management of chemotherapy-induced nausea and vomiting. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Name : 2-(3,5-bis(trifluoromethyl)phenyl)-N-methyl-2-(methyl-d3)-N-(6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide-3,3,3-d3
- Molecular Formula : C30H26D6F6N4O
- Molecular Weight : 584.6 g/mol
The presence of deuterium enhances the compound's stability and makes it suitable for various analytical applications, particularly in mass spectrometry .
This compound primarily exerts its biological effects by selectively binding to and antagonizing neurokinin-1 (NK1) receptors. These receptors are crucial in mediating the emetic response associated with chemotherapy. By inhibiting the binding of substance P to NK1 receptors, this compound helps prevent nausea and vomiting .
Pharmacokinetics
The deuterated nature of this compound allows researchers to trace its metabolic pathways more accurately. It serves as an internal standard in mass spectrometry for quantifying Netupitant and its metabolites, aiding in pharmacokinetic studies . The isotopic labeling provides insights into the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.
Antiemetic Properties
Research indicates that this compound retains antiemetic properties similar to those of its parent compound, Netupitant. This makes it a valuable candidate for further studies aimed at optimizing antiemetic therapies for patients undergoing chemotherapy .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other neurokinin-1 receptor antagonists is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Netupitant | Contains trifluoromethyl groups | First-in-class NK1 receptor antagonist |
| Aprepitant | Similar receptor activity | Non-deuterated form used clinically |
| Rolapitant | Different structural modifications | Developed for similar therapeutic indications |
| This compound | Deuterated form | Enhanced stability for analytical applications |
This table illustrates how this compound is distinct due to its isotopic labeling, which enhances its utility in research settings .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Pharmacokinetic Studies : A study demonstrated that using this compound as an internal standard improved the accuracy of quantifying Netupitant levels in biological samples, thus enhancing our understanding of its pharmacokinetics .
- Metabolic Pathway Analysis : Research utilizing this compound has provided insights into the metabolic pathways of antiemetic drugs, revealing interactions that may influence therapeutic efficacy .
- Clinical Implications : Investigations into the antiemetic effects of compounds like this compound have shown promise in improving patient outcomes during chemotherapy by mitigating nausea and vomiting .
Q & A
Basic: What validated analytical methods are recommended for quantifying N-desmethyl Netupitant D6 in pharmacokinetic studies?
Answer: Reverse-phase HPLC with UV detection is a validated method for quantifying deuterated metabolites like this compound. Key parameters include a C18 column (4.6 × 150 mm, 5 µm), mobile phase (acetonitrile:phosphate buffer pH 3.0, 45:55 v/v), flow rate 1.0 mL/min, and detection at 230 nm. System precision should yield ≤0.5% RSD for retention time and peak area, with linearity confirmed over 50–150% of the target concentration (R² ≥ 0.999) . Deuterated standards improve accuracy by compensating for matrix effects in LC-MS/MS workflows .
Advanced: How does deuterium labeling in this compound enhance metabolic stability studies compared to the non-deuterated form?
Answer: Deuterium at metabolically vulnerable positions (e.g., methyl groups) reduces hydrogen/deuterium exchange rates, slowing CYP450-mediated oxidation. This allows precise tracking of metabolic pathways, particularly hepatic N-demethylation and hydroxylation. Comparative studies using human liver microsomes (HLMs) show a 2–3-fold increase in half-life for the deuterated metabolite, enabling clearer differentiation from endogenous analogs in mass spectrometry .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer: Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact. Work under a fume hood to minimize inhalation risks. Store the compound at 2–8°C in airtight, light-resistant containers. Stability data indicate no significant degradation under these conditions for ≥12 months. Spills require ethanol-based decontamination followed by sodium bicarbonate neutralization .
Advanced: How can researchers resolve discrepancies in reported receptor binding affinities of this compound?
Answer: Discrepancies often arise from assay conditions. For NK1 receptor binding:
- Use radiolabeled ([³H]-Substance P) competitive binding assays in CHO-K1 cells expressing human NK1 receptors.
- Normalize data to Netupitant (Ki = 0.95 nM) as a positive control.
- Ensure consistent pH (7.4), temperature (37°C), and incubation time (60 min) to minimize variability. Contradictory Ki values (>1 nM) may indicate impurities; verify purity via HPLC (≥98%) and NMR .
Basic: What is the role of this compound in studying drug-drug interactions (DDIs) with CYP3A4 substrates?
Answer: As a CYP3A4 substrate, it serves as a probe to assess inhibition/induction potential. Co-incubate with known inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) in HLMs. Measure metabolite formation rates via LC-MS/MS. A ≥2-fold change in AUC indicates clinically relevant DDIs. Note: Netupitant itself is a weak P-gp inhibitor, but its metabolites show negligible transporter effects .
Advanced: How do structural modifications in this compound influence its binding kinetics to neurokinin receptors?
Answer: X-ray crystallography (e.g., PDB: 6VGO) reveals that deuterium substitution at the N-methyl group does not alter the core binding pose but reduces off-target interactions with NK2/NK3 receptors. Surface plasmon resonance (SPR) assays show a 10% slower dissociation rate (koff) compared to non-deuterated analogs, enhancing receptor occupancy in vitro .
Basic: What stability-indicating parameters are essential for validating this compound under forced degradation conditions?
Answer: Expose the compound to:
- Acidic/alkaline hydrolysis (0.1N HCl/NaOH, 80°C, 1 hr): ≤5% degradation.
- Oxidative stress (3% H₂O₂, 24 hr): ≤2% degradation.
- Photolysis (1.2 million lux-hours): ≤1% degradation.
Monitor degradation products via HPLC; resolution between peaks should be ≥2.0. Method robustness requires ≤2% RSD under variable flow rates (±0.1 mL/min) and mobile phase ratios (±5%) .
Advanced: Why does this compound exhibit variable recovery rates in biological matrices, and how can this be mitigated?
Answer: Matrix effects (e.g., phospholipids in plasma) cause ion suppression in LC-MS. Mitigation strategies:
- Use deuterated internal standards (e.g., Netupitant D6) for isotope dilution.
- Optimize protein precipitation (acetonitrile:methanol, 4:1 v/v) to reduce lipid content.
- Validate recovery rates (≥85%) across low (1 ng/mL), medium (10 ng/mL), and high (100 ng/mL) concentrations .
Basic: What in vitro models are suitable for assessing the pharmacokinetic properties of this compound?
Answer:
- Caco-2 cells : Predict intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates high absorption).
- HLMs : Measure intrinsic clearance (Clint) to estimate hepatic extraction ratio.
- Plasma protein binding : Equilibrium dialysis (≥95% binding correlates with low volume of distribution) .
Advanced: How can researchers leverage this compound to elucidate the synergistic antiemetic effects of Netupitant and Palonosetron?
Answer: Co-administer deuterated and non-deuterated forms in rodent models of cisplatin-induced emesis. Use microdialysis to measure concurrent NK1 and 5-HT3 receptor occupancy in the area postrema. Synergy is quantified via isobolographic analysis (interaction index <1.0). Data show a 40% increase in receptor blockade duration compared to monotherapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
